molecular formula C17H19N5OS B12263155 2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B12263155
M. Wt: 341.4 g/mol
InChI Key: SNKRJGQLGJCMHL-UHFFFAOYSA-N
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Description

2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group, a piperidine ring, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of appropriate starting materials under conditions that introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.

    Formation of the Piperidine Intermediate: This involves the synthesis of a piperidine ring, which is then functionalized to introduce the necessary substituents.

    Coupling Reaction: The pyrimidine and piperidine intermediates are coupled under conditions that allow for the formation of the desired product. This step often involves the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of related compounds and their interactions with biological targets.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C17H19N5OS/c1-24-17-20-7-3-15(21-17)22-8-4-13(5-9-22)12-23-16-10-14(11-18)2-6-19-16/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3

InChI Key

SNKRJGQLGJCMHL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N

Origin of Product

United States

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